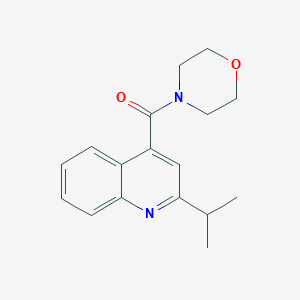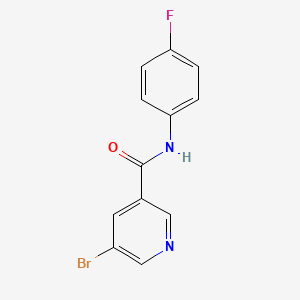![molecular formula C23H28N2O7S B7477634 Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)
Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate selectively inhibits the IKK complex, which is responsible for phosphorylating IκB proteins, leading to their degradation and the subsequent activation of the NF-κB signaling pathway. By inhibiting the IKK complex, this compound prevents the activation of NF-κB and downstream target genes involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of arthritis and inflammatory bowel disease. It has also been shown to inhibit the proliferation and induce apoptosis of cancer cells in vitro and in vivo. This compound has been shown to have a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate has several advantages for lab experiments. It is a selective inhibitor of the IKK complex, which allows for the specific targeting of the NF-κB signaling pathway. It has been extensively studied in various animal models and has a good safety profile. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its efficacy in long-term studies.
Direcciones Futuras
There are several future directions for the study of Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential applications in the treatment of autoimmune disorders, such as multiple sclerosis and lupus. Further studies are needed to determine the optimal dosing and administration of this compound in these diseases. Additionally, future studies may focus on developing more potent and selective inhibitors of the IKK complex for therapeutic use.
Métodos De Síntesis
Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate can be synthesized using a multistep process starting from 4-aminobenzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected product is then reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to obtain the corresponding sulfonamide. The nitro group is then reduced using palladium on carbon to yield the corresponding aniline. The aniline is then reacted with 4-(chlorocarbonyl)phenyl isocyanate to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating the immune response, inflammation, and cell proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O7S/c1-3-4-13-32-23(27)17-5-7-18(8-6-17)24-22(26)20-16-19(9-10-21(20)30-2)33(28,29)25-11-14-31-15-12-25/h5-10,16H,3-4,11-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYSHUVTVJLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
![[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7477554.png)
![2-[3-[2-(cyclohexen-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7477557.png)
![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)


![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)